Pentaerythritol dioleate distearate
Description
Properties
CAS No. |
68966-40-5 |
|---|---|
Molecular Formula |
C77H144O8 |
Molecular Weight |
1198.0 g/mol |
IUPAC Name |
[2-(octadecanoyloxymethyl)-3-[(E)-octadec-9-enoyl]oxy-2-[[(E)-octadec-9-enoyl]oxymethyl]propyl] octadecanoate |
InChI |
InChI=1S/C77H144O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h33-34,37-38H,5-32,35-36,39-72H2,1-4H3/b37-33+,38-34+ |
InChI Key |
JWIGOZQHOZXYPI-YEQLPCBTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics
Optimization of Reaction Parameters and Process Variables
The synthesis of Pentaerythritol (B129877) Dioleate Distearate is achieved through the direct esterification of pentaerythritol with oleic acid and stearic acid. The efficiency and selectivity of this process are highly dependent on the careful control of several key parameters.
Stoichiometric Ratios of Reactants and Their Impact on Yield
For the synthesis of pentaerythritol esters, the molar ratio of fatty acid to pentaerythritol is a significant determinant of the final product distribution. nih.gov In the synthesis of pentaerythritol tetraesters with stearic acid, a molar ratio of 4.7:1 (stearic acid to pentaerythritol) has been utilized to achieve high conversion. researchgate.net For the synthesis of a dioleate ester, a molar ratio of pentaerythritol to oleic acid of 1:2.0-2.2 is suggested. google.com In a study on rosin (B192284) esterification, increasing the initial molar ratio of pentaerythritol to rosin acid from 0.8 to 1.2 led to a faster reaction and higher conversion of the acid, indicating that an excess of the alcohol can facilitate a higher reaction rate. mdpi.com However, an excessive amount of one reactant can sometimes complicate the purification process. For instance, a large excess of fatty acid (5.6:1) required high vacuum distillation for its removal post-synthesis. nih.gov The optimal ratio for producing Pentaerythritol Dioleate Distearate would involve a total of approximately four moles of mixed fatty acids (oleic and stearic in a 2:2 ratio) to one mole of pentaerythritol, with slight adjustments based on catalyst and reaction conditions to achieve the desired product characteristics.
Table 1: Impact of Reactant Molar Ratio on Fatty Acid Conversion
| Pentaerythritol to Rosin Acid Molar Ratio (OH/COOH) | Rosin Conversion (%) | Softening Point (°C) |
| 0.8 | 76.67 | 103 |
| 1.0 | 82.50 (estimated) | 101 |
| 1.2 | 86.59 | 100 |
| Data derived from a study on rosin esterification, which serves as a model for fatty acid esterification. The reaction was conducted at 270°C for 4 hours. mdpi.com |
Thermodynamic Control: Temperature and Pressure Regimes
Esterification is a reversible reaction, and its direction and rate are significantly influenced by temperature and pressure. The synthesis of pentaerythritol esters is typically conducted at elevated temperatures, often ranging from 130°C to 230°C. google.com Increasing the temperature generally accelerates the reaction rate, favoring higher conversion of the reactants in a shorter time. nih.gov For example, raising the temperature from 200°C to 220°C showed a favorable, though not very strong, influence on the esterification of oleic acid with pentaerythritol. nih.gov In another study, increasing the temperature from 260°C to 270°C caused a rapid increase in rosin conversion from 62.72% to 76.67%. mdpi.com
However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the polyol, decarboxylation of the fatty acids, and product darkening. mdpi.com Therefore, the reaction is often under thermodynamic control, where the most stable product is favored. masterorganicchemistry.com The process is also frequently carried out under reduced pressure (e.g., 3000–10000 Pa) to facilitate the removal of water, a byproduct of the reaction. google.com This continuous removal of water shifts the reaction equilibrium towards the product side, thereby increasing the yield. mdpi.comajgreenchem.com
Influence of Catalyst Loading and Reaction Duration
A catalyst is employed to increase the rate of esterification. Solid non-acidic catalysts like zinc oxide and tin oxide are commonly used to minimize side reactions and improve the color of the final product. google.comgoogle.com The amount of catalyst, or catalyst loading, is a crucial parameter. While a higher catalyst concentration can increase the reaction rate, it can also lead to increased byproducts and may require additional purification steps.
Studies have shown that catalyst loading can have a varying degree of impact. In one case, the amount of added metallic catalyst had a relatively small effect on the course of esterification. nih.gov In other syntheses, specific catalyst amounts are optimized; for example, a zinc oxide loading of 0.08% by mass of reactants has been reported. Another patent suggests a catalyst amount of 0.10-0.25% of the total weight of the reactants. google.com A study on a composite catalyst found the optimal amount to be 1.2 wt%. researchgate.net
Reaction duration is interdependent with other parameters like temperature and catalyst loading. Typically, reaction times range from 3 to 8 hours. researchgate.netgoogle.com The reaction is monitored until a desired level of conversion is reached, often determined by measuring the acid value of the reaction mixture, which should decrease to a low level (e.g., hydroxyl value < 1 mg KOH/g). google.com A study on pentaerythritol oleate (B1233923) synthesis showed that the preferred product composition was achieved in approximately 6 hours. nih.gov
Table 2: Optimization of Process Conditions for Pentaerythritol Ester Synthesis
| Parameter | Optimized Value/Range | Source(s) |
| Temperature | 130 - 230 °C | google.com |
| Pressure | 3000 - 10000 Pa | google.com |
| Catalyst | Zinc Oxide, Tin Oxide | google.comgoogle.com |
| Catalyst Loading | 0.08 - 1.2 wt% | researchgate.net |
| Reaction Time | 3 - 8 hours | researchgate.netgoogle.com |
Azeotropic Distillation for Dehydration and Reaction Completion
The esterification of pentaerythritol is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the continuous removal of this water is essential to drive the equilibrium towards the formation of the ester and achieve a high conversion rate. Azeotropic distillation is a highly effective technique used for this purpose. wikipedia.orgscirp.org
In this process, an inert organic solvent, known as an entrainer (e.g., toluene), is added to the reaction mixture. ajgreenchem.comgoogle.com The entrainer forms a low-boiling azeotrope with the water produced during the reaction. This azeotrope is continuously distilled off from the reaction vessel, condensed, and collected in a phase separator (like a Dean-Stark apparatus). The water separates from the immiscible entrainer, allowing the entrainer to be returned to the reaction flask. This method ensures uniform distillation at a constant temperature and minimizes side reactions, thereby increasing the process selectivity and yield. ajgreenchem.comfinechem-mirea.ru
Kinetic and Mechanistic Investigations of Esterification Reactions
Understanding the kinetics and mechanism of the esterification of pentaerythritol with mixed fatty acids is fundamental for reactor design, process control, and optimization. The reaction is complex, involving a series of consecutive and parallel steps. Pentaerythritol has four hydroxyl groups, which can react to form mono-, di-, tri-, and finally tetraesters.
Determination of Reaction Orders and Rate Constants
The esterification of an alcohol with a carboxylic acid is typically a second-order reaction—first order with respect to the alcohol and first order with respect to the acid. mdpi.comresearchgate.net Various methods, such as graphical analysis and half-life methods, can be used to determine the reaction order experimentally. slideshare.netlibretexts.org
Kinetic studies on the esterification of pentaerythritol with various carboxylic acids confirm this complexity. A study on the esterification of pentaerythritol with rosin (a mixture of resin acids) modeled the reaction rates using a second-order kinetic model. mdpi.com The process was treated as an irreversible reaction series due to the efficient removal of water. mdpi.com Another investigation into the thermal esterification of pentaerythritol with caproic acid showed that the reaction proceeds through the formation of mono-, di-, and triesters, with distinct effective first-order rate constants for each step when the acid is in excess. researchgate.net It was noted that the rate constants decrease as the degree of esterification increases, likely due to increasing steric hindrance around the remaining hydroxyl groups. researchgate.netrsc.org
The activation energies for the consecutive esterification steps in the reaction of pentaerythritol with rosin ranged from 65.81 to 129.13 kJ/mol. mdpi.comresearchgate.net
Table 3: Representative Effective Rate Constants for Pentaerythritol Esterification
| Reaction Step (Ester Formation) | Reactants | Effective Rate Constant (k_eff) |
| Monoester | Pentaerythritol + Caproic Acid | 2.0 h⁻¹ |
| Diester | Monoester + Caproic Acid | 1.0 h⁻¹ |
| Triester | Diester + Caproic Acid | 0.84 h⁻¹ |
| Tetraester | Triester + Caproic Acid | 0.72 h⁻¹ |
| Data from the thermal esterification of pentaerythritol with excess caproic acid at 170°C, reduced to a single hydroxyl group. These values illustrate the decreasing reactivity with increased substitution. researchgate.net |
Activation Energy Calculations and Reaction Pathways
The reaction pathway is not a single-step conversion but a series of consecutive and parallel reactions. The four hydroxyl groups of the central pentaerythritol molecule react sequentially with the fatty acids. This results in the progressive formation of mono-, di-, tri-, and finally the desired tetra-ester. mdpi.comsemanticscholar.orgresearchgate.net The mechanism involves four stepwise reactions, starting with the formation of a monoester, followed by a diester, a triester, and culminating in the tetraester. semanticscholar.org
The kinetics of this esterification process are generally described by a second-order kinetic model. mdpi.comnih.gov However, the complexity of the system, involving two different fatty acid chains (oleate and stearate), means that a mixture of different di- and tri-esters will exist as intermediates before the final product is formed. For similar reactions, such as the esterification of pentaerythritol with rosin, the process has been successfully modeled as a series of second-order irreversible reactions, assuming the efficient removal of water. mdpi.com
Activation energy (Ea) is a critical parameter in reaction kinetics, representing the minimum energy required for a reaction to occur. For the esterification of pentaerythritol, the activation energy tends to increase with the degree of esterification due to growing steric hindrance. mdpi.com While specific activation energy calculations for this compound are not widely published, data from analogous systems provide valuable insight. For instance, the esterification of pentaerythritol with rosin acid shows activation energies ranging from 65.81 to 129.13 kJ/mol for the formation of the various ester intermediates. mdpi.com In another study on the esterification of oleic acid with methanol, the activation energy was determined to be 81.77 kJ/mol. nih.gov It has been noted in some studies that calculating activation energy for the later stages of pentaerythritol esterification can be difficult precisely because of the overwhelming effect of increasing steric hindrance. researchgate.net
Table 1: Activation Energies and Kinetic Models for Related Esterification Reactions
Steric Hindrance Effects on Esterification Efficiency
Steric hindrance is a paramount factor influencing the efficiency of pentaerythritol esterification. The central carbon atom of pentaerythritol is a neopentyl-type structure, which is sterically crowded. researchgate.net As each hydroxyl group is esterified with a bulky fatty acid chain (like stearate (B1226849) or oleate), the remaining unreacted hydroxyl groups become progressively more shielded. This increasing steric hindrance makes each subsequent esterification step more difficult than the last. mdpi.comresearchgate.net
This effect is directly observable in the reaction rate constants. In a study of pentaerythritol esterification with caproic acid, the effective first-order rate constants for the formation of mono-, di-, tri-, and tetra-esters were found to decrease with each step. researchgate.net This demonstrates that the formation of the fully substituted tetra-ester is the most kinetically challenging step. The formation of the tetra-ester requires more energy to overcome the steric barriers compared to the formation of the mono-, di-, or tri-esters. mdpi.com
To overcome the challenges posed by steric hindrance and drive the reaction toward a high yield of the desired tetraester, process parameters are carefully optimized. Key variables include reaction temperature, catalyst concentration, and the molar ratio of reactants. semanticscholar.orgresearchgate.net
Temperature: Increasing the reaction temperature generally enhances the reaction rate, helping to overcome the activation energy barrier. nih.gov However, excessively high temperatures can lead to side reactions or product degradation. mdpi.com Studies on the synthesis of pentaerythritol tetraoleate show that increasing the temperature from 200 to 220°C has a favorable impact on the reaction course and can shorten the synthesis time. nih.gov
Catalyst: The choice and concentration of the catalyst are crucial. A variety of catalysts, including organometallic compounds like tin-based catalysts, are used to facilitate the reaction at lower temperatures and improve selectivity. nih.govgoogle.com For instance, in the synthesis of high oleic pentaerythritol tetraester, an optimal catalyst concentration was found to be 1.25% (w/w). semanticscholar.orgresearchgate.net
Molar Ratio: Using a slight excess of the fatty acids relative to the hydroxyl groups of pentaerythritol can shift the equilibrium towards the product side, increasing the final conversion. nih.gov The ideal molar ratio for the synthesis of pentaerythritol tetraoleate from palm oil methyl ester was found to be 4.5:1 (fatty acid ester to pentaerythritol). semanticscholar.orgresearchgate.net
By carefully controlling these conditions, the negative impact of steric hindrance can be mitigated, leading to higher esterification efficiency and a greater yield of the final this compound product.
Table 2: Effect of Reaction Conditions on Pentaerythritol Ester Synthesis
Table of Compounds
Advanced Analytical Techniques and Spectroscopic Characterization
Chromatographic Separations for Purity and Compositional Analysis
Chromatography is a cornerstone for the analysis of polyol esters, enabling the separation of complex mixtures into individual components. For Pentaerythritol (B129877) dioleate distearate, which is synthesized from pentaerythritol and two different fatty acids (oleic and stearic), the final product is often a mixture containing residual reactants and various ester isomers (e.g., monoesters, diesters, triesters, and tetraesters).
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of Pentaerythritol dioleate distearate. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. For polyol esters, reversed-phase HPLC (RP-HPLC) is commonly used. atamankimya.com This allows for the separation of the desired diester-distearate product from unreacted pentaerythritol, free fatty acids, and other ester byproducts such as pentaerythritol monooleate monostearate or pentaerythritol trioleate monostearate.
The purity is assessed by quantifying the area of the chromatographic peak corresponding to this compound relative to the total area of all peaks. A high-purity sample will exhibit a single, predominant peak. The use of a suitable detector, such as an Ultraviolet (UV) detector at a low wavelength or an Evaporative Light Scattering Detector (ELSD), is crucial as these esters often lack a strong chromophore. nih.govosti.gov The application of HPLC coupled with high-resolution mass spectrometry (HPLC/MS) can further provide detailed characterization of the esters formed during synthesis. nih.gov
Table 1: Illustrative HPLC Parameters for Pentaerythritol Ester Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) semanticscholar.org | Separates nonpolar to moderately polar compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water atamankimya.comsemanticscholar.org | Elutes compounds with varying polarities. |
| Flow Rate | 1.0 mL/min semanticscholar.org | Ensures optimal separation and peak shape. |
| Detector | UV at low wavelength (e.g., 196-210 nm) semanticscholar.org or ELSD/MS osti.govnih.gov | Detects compounds with limited or no UV absorbance at higher wavelengths. |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | Maintains consistent retention times. |
Gas Chromatography (GC) is the standard method for determining the fatty acid composition of lipids and esters. To analyze the fatty acid distribution in this compound, the ester bonds are first cleaved, and the fatty acids are converted into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification.
The resulting FAME mixture is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The chromatogram will show distinct peaks for methyl oleate (B1233923) and methyl stearate (B1226849). researchgate.net By comparing the retention times with those of known standards and integrating the peak areas, the relative proportion of oleic acid and stearic acid in the original molecule can be accurately determined. This confirms that the fatty acid ratio aligns with the "dioleate distearate" specification. nih.gov GC coupled with a mass spectrometer (GC-MS) can be used for definitive peak identification. osti.govresearchgate.net
Table 2: Typical GC Findings for Fatty Acid Composition of a Polyol Ester
| Fatty Acid Methyl Ester | Retention Time (min) | Relative Area (%) | Identification |
|---|---|---|---|
| Methyl Stearate | 21.5 | ~50% | Confirms stearate component. |
| Methyl Oleate | 22.1 | ~50% | Confirms oleate component. |
Note: Retention times are illustrative and vary based on specific GC conditions (column, temperature program, etc.).
Spectroscopic Elucidation of Molecular Structures
Spectroscopy involves the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure and functional groups.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound provides clear evidence of its formation. The successful esterification is confirmed by the disappearance of the broad hydroxyl (-OH) stretching band (around 3300 cm⁻¹) from the starting material, pentaerythritol, and the prominent appearance of a strong carbonyl (C=O) stretching band for the ester group, typically around 1740 cm⁻¹. researchgate.net Other characteristic peaks include the C-H stretching of the alkyl chains and the C-O stretching of the ester linkage. researchgate.net
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~2925, ~2855 | C-H stretch | Alkyl (CH₂, CH₃) | Confirms the presence of long fatty acid chains. |
| ~1740 | C=O stretch | Ester | Confirms the formation of ester linkages. researchgate.net |
| ~1160 | C-O stretch | Ester | Further evidence of the ester functional group. |
| ~3005 | =C-H stretch | Alkene | Indicates the presence of the oleate moiety. |
Note: Specific peak positions can vary slightly.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, characteristic signals include those for the methylene (B1212753) protons (-CH₂-) of the pentaerythritol core, the olefinic protons (-CH=CH-) of the oleate chains (typically around 5.3 ppm), and the overlapping signals of the long methylene and terminal methyl groups of the fatty acid chains. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. Key signals include the carbonyl carbons of the ester groups (around 173 ppm), the central quaternary carbon of the pentaerythritol core, the carbons of the double bond in the oleate chains (around 130 ppm), and the various methylene carbons of the alkyl chains. researchgate.net NMR analysis can definitively confirm the structure and distinguish between different esterification products. dtic.mil
Table 4: Characteristic NMR Chemical Shifts (δ) for Pentaerythritol Esters
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | ~5.3 | Olefinic protons (-CH=CH-) of oleate |
| ¹H | ~4.1 | Methylene protons (-CH₂-O-C=O) of pentaerythritol core |
| ¹H | ~2.3 | Methylene protons (-CH₂-C=O) alpha to the carbonyl |
| ¹H | ~0.9 | Terminal methyl protons (-CH₃) of fatty acids |
| ¹³C | ~173 | Carbonyl carbon (-C=O) of ester |
| ¹³C | ~130 | Olefinic carbons (-CH=CH-) of oleate |
| ¹³C | ~62 | Methylene carbons (-CH₂-O) of pentaerythritol core |
| ¹³C | ~45 | Quaternary carbon (C) of pentaerythritol core |
Note: Chemical shifts are approximate and depend on the solvent and instrument.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is primarily sensitive to the presence of chromophores, particularly those with conjugated π-electron systems.
This compound, composed of saturated stearate chains and non-conjugated oleate chains, does not possess significant chromophores that absorb in the typical UV-Vis range (200-800 nm). Therefore, a UV-Vis spectrum of the pure compound would be largely featureless. nih.gov However, this technique is useful as a quality control tool to detect the presence of conjugated impurities that may arise from the degradation of fatty acids or from residual reactants from certain purification processes. For example, the oxidation of oleic acid can lead to the formation of conjugated dienes, which would exhibit characteristic absorption around 230-240 nm. mdpi.com The absence of such peaks can be an indicator of the compound's stability and purity.
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for the analysis of pentaerythritol esters, providing critical information on molecular weight and structure. Given the high molecular weight and complexity of molecules like this compound, specialized MS techniques are often employed.
Soft ionization methods are crucial for analyzing large, thermally labile molecules without causing extensive fragmentation. Techniques combining laser desorption with jet cooling and vacuum ultraviolet (VUV) single-photon photoionization have been shown to produce fragment-free mass spectra of pentaerythritol tetraester oils. researchgate.net This allows for the unambiguous determination of the parent molecular ion's mass, which is particularly important when analyzing complex mixtures of esters. researchgate.net
Coupling chromatographic separation with mass spectrometry, such as in Gas Chromatography/Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS), allows for the separation and identification of individual components in a mixture. nih.govosti.gov For instance, HPLC coupled with high-resolution tandem mass spectrometry (HR-MS/MS) has been successfully used to characterize the specific pentaerythritol and phthalic acid esters within industrial alkyd resins. nih.gov Supercritical Fluid Chromatography (SFC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) is another advanced method used to identify different pentaerythritol fatty acid esters. researchgate.net
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides detailed structural information. The fragmentation of pentaerythritol esters typically occurs at the ester linkages. researchgate.net The analysis of these fragments allows researchers to identify the constituent fatty acid chains (in this case, oleic and stearic acid) and confirm their attachment to the central pentaerythritol core. This detailed structural elucidation is vital for understanding the compound's synthesis and purity.
Table 1: Mass Spectrometry Techniques for Pentaerythritol Ester Analysis
| Technique | Primary Information Obtained | Key Advantages | Reference |
|---|---|---|---|
| Laser Desorption/VUV Photoionization MS | Parent Molecular Weight | Provides fragment-free spectra for large, labile molecules. | researchgate.net |
| HPLC/HR-MS/MS | Identification of specific ester structures in a mixture | Separates complex mixtures and provides high-resolution structural data. | nih.gov |
| SFC/QTOF-MS | Identification of different fatty acid esters | Effective for separating complex ester compositions. | researchgate.net |
| GC/MS | Molecular Mass and Isomer Composition | Established method for analyzing volatile or derivatized esters. | osti.govresearchgate.net |
Other Advanced Characterization Techniques in Ester Research
Beyond mass spectrometry, a series of wet chemical and spectroscopic methods are routinely used to characterize pentaerythritol esters and monitor their synthesis.
The progress of the esterification reaction to produce this compound is monitored by tracking key chemical values: the acid value, hydroxyl value, and saponification value. These titrimetric methods provide a quantitative measure of the reaction's completion and the final product's quality. cnlubricantadditive.com
Acid Value (AV): This value quantifies the amount of residual free fatty acids in the sample and is expressed in milligrams of potassium hydroxide (B78521) (mg KOH) needed to neutralize one gram of the substance. cnlubricantadditive.comnih.gov A low acid value is desirable as it indicates a high degree of conversion of the fatty acid reactants. cnlubricantadditive.com High acid values suggest an incomplete reaction and can lead to issues like hydrolysis and corrosion. cnlubricantadditive.com
Hydroxyl Value (HV): Defined as the milligrams of KOH equivalent to the hydroxyl content of one gram of the substance, this value measures the concentration of unreacted hydroxyl groups from the pentaerythritol. taylorandfrancis.comwikipedia.org As the esterification proceeds, the hydroxyl value decreases. taylorandfrancis.com A low final hydroxyl value signifies a high degree of esterification. google.com
Saponification Value (SV): This value represents the milligrams of KOH required to saponify (hydrolyze the ester bonds in) one gram of the ester. It is an indicator of the total ester content and is related to the average molecular weight of the fatty acids in the ester. nih.gov Kinetic studies of rosin (B192284) esterification with pentaerythritol have used the evolution of the acid and saponification numbers over time to model the reaction rates. mdpi.com
Together, these three values provide a comprehensive picture of the esterification process, ensuring the final product meets required specifications for purity and performance.
Table 2: Representative Chemical Values for Pentaerythritol Esters
| Product | Acid Value (mg KOH/g) | Saponification Value (mg KOH/g) | Hydroxyl Value (mg KOH/g) | Reference |
|---|---|---|---|---|
| Pentaerythritol Tetraoleate | ≤15 | 180 - 190 | ≤15 | acmec.com.cn |
| Pentaerythritol Tetrastearate | ≤10 | 183 - 198 | N/A | parchem.com |
| Pentaerythritol Oleate (Synthesized) | 0.2 | 175 | 7 | nih.gov |
| Pentaerythritol Isostearate (Synthesized) | 0.2 | 175 | 9 | nih.gov |
Pentaerythritol is a tetra-functional alcohol, meaning it has four hydroxyl groups. mdpi.com In this compound, two of these hydroxyl groups have reacted to form esters, while two may remain as free hydroxyl (-OH) groups. These unreacted hydroxyls are functional end groups that allow the molecule to act as a building block or branching agent in the synthesis of more complex macromolecules, such as polyesters and polyurethanes. mdpi.comnih.gov
The characterization of these end groups is therefore critical in polymer science. The hydroxyl value determination is a primary method of end-group analysis, quantifying the concentration of hydroxyl groups available for further reaction. taylorandfrancis.com This value is essential for calculating the correct stoichiometry when formulating polymer systems, such as polyurethanes. taylorandfrancis.com
Spectroscopic techniques are also employed for end-group analysis. Fourier-transform infrared spectroscopy (FTIR) can detect the characteristic O-H stretching vibrations of the hydroxyl groups, and its presence or absence can confirm the extent of reaction. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed quantitative information. For instance, a specialized technique for analyzing hydroxyl end groups in polyesters involves derivatizing the -OH group with a phosphorus-containing reagent, followed by analysis using ³¹P NMR. scienceopen.com This method offers high sensitivity and precision for quantifying the end-group concentration, which is crucial for controlling the final properties of the polymer. scienceopen.com
Chemical Reactivity and Degradation Pathways
Oxidative Transformations and Stability Studies
The oxidative stability of pentaerythritol (B129877) esters is a critical factor, particularly in applications like lubricants where they are exposed to heat and air. dle.com.tw The structure of Pentaerythritol dioleate distearate, containing both saturated (stearate) and unsaturated (oleate) fatty acid chains, presents multiple sites susceptible to oxidation. The presence of double bonds in the oleate (B1233923) moieties and the carbon atoms adjacent to the ester groups are primary targets for oxidative attack. mdpi.comyoutube.com The neopentyl structure of the pentaerythritol core, which lacks beta-hydrogens, inherently contributes to a higher thermal stability compared to other polyol esters. dle.com.tw
Photo-oxidation, or oxidation initiated by light, is a key degradation pathway. Studies on related pentaerythritol esters, such as Rosin (B192284) Pentaerythritol Ester (RPE), provide insight into the kinetics and mechanisms that can be extrapolated to this compound. The process is often initiated by UV irradiation, which leads to the formation of peroxides as the initial oxidation products. mdpi.comdntb.gov.ua
The mechanism involves the reaction of the ester with oxygen, a process known as autoxidation, which can be accelerated by UV light. yale.eduosu.edu This creates radical species that propagate a chain reaction, leading to the formation of hydroperoxides. youtube.com The presence of unsaturated oleate chains in this compound makes it particularly susceptible to this type of degradation.
Research on the photo-oxidation of RPE demonstrates that the reaction follows pseudo-first-order kinetics. mdpi.comdntb.gov.ua The rate of this degradation is heavily dependent on the intensity of the light source. The activation energy (Ea) for the photo-oxidation process has been shown to have a linear relationship with the natural logarithm of light intensity (ln I). mdpi.com
Interactive Data Table: Photo-oxidation Kinetics of a Model Pentaerythritol Ester
| Light Intensity (I) (μW cm⁻²) | Rate Constant (k) (h⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |
| 200 | 0.015 | 19.1 |
| 400 | 0.028 | 15.7 |
| 600 | 0.041 | 13.5 |
| 800 | 0.055 | 11.9 |
| Note: Data is based on studies of Rosin Pentaerythritol Ester (RPE) and illustrates the principles of photo-oxidation kinetics applicable to complex pentaerythritol esters. The rate constants are representative examples calculated from the kinetic model Ea = −4.937ln I + 45.565. mdpi.com |
The formation of peroxides is a critical first step in the oxidative degradation cascade. mdpi.com These peroxide compounds are unstable and can decompose, leading to the formation of secondary oxidation products like aldehydes, ketones, and carboxylic acids, which can alter the physical and chemical properties of the material. yale.edu
Several environmental factors significantly influence the rate and extent of oxidative degradation of pentaerythritol esters. The most prominent among these are temperature, light intensity, and the presence of oxygen. mdpi.comfit.edu
Temperature: An increase in temperature accelerates the rate of peroxide formation. mdpi.comdntb.gov.ua Higher temperatures provide the necessary activation energy for oxidation reactions to proceed more rapidly.
Light Intensity: As a key factor in photo-oxidation, higher light intensity leads to a greater formation of peroxides and a faster degradation rate. mdpi.comdntb.gov.ua UV light, in particular, promotes the autoxidation process. osu.edu
Oxygen: The presence of oxygen is a prerequisite for autoxidation. osu.edu In industrial synthesis, inert atmospheres like nitrogen are used to prevent the formation of colored oxide compounds. google.com
Other Factors: Contamination with metals can catalyze explosive decomposition, and the presence of moisture can lead to hydrolysis, a competing degradation pathway. fit.eduresearchgate.net
Interactive Data Table: Effect of Temperature and Light Intensity on Peroxide Value (PV)
| Temperature (°C) | Light Intensity (μW cm⁻²) | Peroxide Value (PV) after 5h (meq/kg) |
| 25 | 200 | ~25 |
| 25 | 800 | ~50 |
| 40 | 200 | ~40 |
| 40 | 800 | ~75 |
| Note: This table provides illustrative data based on findings from studies on Rosin Pentaerythritol Ester (RPE), where Peroxide Value (PV) was shown to rise with increasing temperature and light intensity. mdpi.com |
Reduction Reactions and Ester Group Conversions
The ester functional groups in this compound can undergo reduction. This type of reaction typically involves the use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄). The reduction process converts the ester groups back to their constituent alcohols. For this compound, this would yield pentaerythritol, oleyl alcohol (from the oleate moieties), and stearyl alcohol (from the stearate (B1226849) moieties). This reaction is a fundamental transformation in organic chemistry and can be used to chemically break down the ester for analytical purposes or to recover the parent alcohol.
Substitution Reactions and Opportunities for Chemical Derivatization
Substitution reactions provide a pathway for the chemical modification and derivatization of this compound. The most common substitution reaction for esters is transesterification. In this process, the alcohol portion of the ester is exchanged with another alcohol.
By reacting this compound with a different alcohol (e.g., a short-chain alcohol or a functionalized alcohol) in the presence of an acid or base catalyst, the oleate and stearate groups can be transferred to the new alcohol, creating new fatty acid esters and a modified pentaerythritol derivative. Conversely, reacting the compound with different carboxylic acids could substitute the existing fatty acid chains. This versatility allows for the synthesis of a wide array of new pentaerythritol esters with tailored properties, such as altered viscosity, polarity, or thermal stability, demonstrating significant opportunities for chemical derivatization. dle.com.tw Furthermore, the core pentaerythritol structure can serve as a scaffold for attaching various functional groups through synthetic routes like click chemistry, highlighting its potential as a building block for complex molecules. rsc.org
Research Applications in Materials Science and Biotechnological Fields
Precursor and Building Block in Polymer and Complex Molecule Synthesis
The distinct architecture of pentaerythritol (B129877) dioleate distearate makes it a valuable precursor in the synthesis of advanced polymers and complex molecules. The pentaerythritol core serves as a tetra-functional branching point, enabling the creation of non-linear, complex polymer structures. hallstarindustrial.com
Research has focused on utilizing pentaerythritol and its esters as foundational units for a variety of polymers. researchgate.net For instance, pentaerythritol can be esterified and subsequently polymerized with other monomers, such as dicarboxylic acids, to form branched polyesters. This approach allows for the development of polymers with tailored properties, such as modified viscosity, thermal stability, and mechanical performance. The presence of both oleic and stearic acid chains in a single molecule offers a route to synthesizing polymers with a built-in combination of flexibility (from the unsaturated oleate) and stability (from the saturated stearate).
In more intricate applications, the pentaerythritol scaffold is used to construct precisely defined macromolecular structures. Studies have demonstrated the synthesis of glycoclusters where a pentaerythritol core is functionalized with multiple sugar units, showcasing its utility as a building block for complex, biologically relevant molecules. frontiersin.org This capability to act as a central hub for attaching various functional groups makes it a key component in designing materials for specialized applications. frontiersin.orgCurrent time information in Denver, CO, US. The synthesis process typically involves the direct esterification of pentaerythritol with the respective fatty acids, a reaction that can be catalyzed to achieve high yields and specific ester distributions. researchgate.net
Functional Additive Research in Advanced Materials Formulations
As a functional additive, pentaerythritol dioleate distearate is investigated for its ability to modify the bulk properties of materials, particularly polymers. Its long, flexible fatty acid chains can intercalate between polymer chains, altering their interaction and mobility.
Pentaerythritol esters are recognized for their efficacy as plasticizers, particularly in rigid polymers like polyvinyl chloride (PVC). google.comgoogle.com The addition of a plasticizer increases the free volume within the polymer matrix, which enhances polymer chain mobility and lowers the glass transition temperature (Tg). hallstarindustrial.com This results in a more flexible, less brittle material that is easier to process. Research into novel pentaerythritol-based esters for PVC has shown they can improve thermal stability and increase the elongation at break. researchgate.net
In polymer processing, these esters can act as rheological modifiers. By reducing the friction between polymer chains, they can lower the melt viscosity, which in turn improves material flow during extrusion or injection molding. emeryoleo.com This leads to benefits such as improved feed behavior, faster tool filling speeds, and easier mold release. emeryoleo.com Studies have also explored using pentaerythritol as a reactive chain extender for polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), leading to the formation of long-chain branches that significantly increase melt viscosity and storage modulus, thereby improving melt strength for processes like blow molding and foaming. researchgate.net
| Polymer System | Additive | Observed Effect | Reference |
|---|---|---|---|
| Polyvinyl Chloride (PVC) | Pentaerythritol Ester of Mixed Acids | Compatible plasticizer, heat resistant, reduces smoke generation. | google.com |
| Polyvinyl Chloride (PVC) | Novel Levulinic Acid Pentaerythritol Ketal Ester | Good compatibility, improved thermal stability and elongation at break. | researchgate.net |
| Polyethylene Terephthalate (PET) | Pentaerythritol (as chain extender) | Improved rheological properties (increased storage modulus and complex viscosity). | researchgate.net |
| Polycarbonate (PC), ABS, PET | Pentaerythritol Tetrastearate (PETS) | Lowers friction, improves feed behavior and tool filling speed in molding. | emeryoleo.com |
The incorporation of flexible additives is a common strategy to reduce the inherent brittleness of certain biodegradable polymers like polylactic acid (PLA). nih.govnih.gov Pentaerythritol esters, by acting as plasticizers, can significantly enhance the flexibility of polymer films and blends. The unsaturated oleate (B1233923) component of this compound is particularly effective in this regard, as the kink in the fatty acid chain disrupts regular polymer packing, increasing flexibility.
In addition to improving mechanical properties, these esters can also modify surface characteristics. When added to polymer compounds, they can migrate to the surface, creating a lubricating layer that reduces friction and improves abrasion resistance, a property noted in biaxially oriented polyester (B1180765) films. emeryoleo.com The emollient nature of these esters is also utilized in cosmetic formulations, where they help form a protective, hydrating film on the skin. paulaschoice.de The dual nature of having both saturated and unsaturated chains could also be leveraged to compatibilize polymer blends that would otherwise have poor interfacial adhesion.
Investigations in Biolubricant Development and Tribological Behavior
With a growing demand for environmentally friendly industrial fluids, bio-based lubricants derived from renewable resources like vegetable oils are gaining prominence. Polyol esters, such as those based on pentaerythritol, are at the forefront of this research due to their excellent biodegradability, high thermal stability, and superior lubricating properties compared to natural triglycerides. frontiersin.orgpacificspecialityoils.com
Pentaerythritol esters synthesized from various vegetable oil fatty acids are prime candidates for high-performance biolubricant base stocks. tribology.rsanalis.com.my These esters exhibit a high viscosity index, meaning their viscosity changes less with temperature fluctuations, a critical property for lubricants operating across a wide temperature range. analis.com.myechemi.com They also possess high flash points and low volatility, which are important for safety and longevity in high-temperature applications. echemi.com
Formulation studies often involve blending these esters with other base oils or additives to optimize performance. For example, a tribological investigation of a blend containing pentaerythritol ester (PE) and a commercial SAE30 compressor oil found that a specific blend (75% PE, 25% SAE30) yielded better performance than either component alone. researchgate.nettribology.rs The combination of saturated stearic and unsaturated oleic acids in this compound provides a balance of properties: the saturated chains contribute to thermal and oxidative stability, while the unsaturated chains ensure good low-temperature fluidity.
| Property | Value | Significance | Reference |
|---|---|---|---|
| Kinematic Viscosity @ 40 °C | 60.18 cSt | Indicates fluid's resistance to flow at different temperatures. | analis.com.my |
| Kinematic Viscosity @ 100 °C | 11.38 cSt | ||
| Viscosity Index | 147 | High value indicates less change in viscosity with temperature. | analis.com.my |
| Flash Point | 302 °C | High temperature for safe operation. | analis.com.my |
The effectiveness of a lubricant is determined by its ability to reduce friction and prevent wear between moving surfaces. Pentaerythritol esters excel in this area due to their chemical structure. researchgate.net The polar ester groups have a strong affinity for metal surfaces, allowing them to form a tightly adsorbed, durable boundary film. tribology.rs This tribo-film acts as a protective barrier that prevents direct asperity contact, significantly reducing wear. tribology.rsmdpi.com
Studies using pin-on-disc tribometers have quantified the performance of pentaerythritol ester-based lubricants. In one study, a blend of pentaerythritol ester and mineral oil (PE75) demonstrated a lower coefficient of friction (COF) and a reduced specific wear rate (SWR) compared to the mineral oil alone, especially under high loads and speeds. researchgate.nettribology.rs Analysis of the worn surfaces revealed that the PE75 lubricant created a smoother surface, attributed to the formation of a stable protective film by the ester molecules and additives. researchgate.nettribology.rs The long fatty acid chains provide a low-shear-strength layer that facilitates easy sliding, thereby reducing frictional losses. researchgate.net The combination of oleate and stearate (B1226849) chains likely contributes to a robust and adaptable film that performs well under diverse tribological conditions.
| Lubricant | Test Condition | Coefficient of Friction (COF) | Specific Wear Rate (SWR) (mm³/Nm) | Reference |
|---|---|---|---|---|
| SAE30 | Load: 100N, Speed: 1061 rpm | 0.071 | 0.7410 x 10-5 | tribology.rs |
| PE (100%) | 0.069 | 0.4381 x 10-5 | ||
| PE75 (75% PE / 25% SAE30) | 0.059 | 0.2231 x 10-5 |
Exploration in Pharmaceutical and Biological Research Applications
This compound is a complex mixed ester that belongs to the broader class of pentaerythritol esters (PEs). While its primary applications have historically been in the cosmetics and polymer industries, its unique physicochemical properties have prompted exploration into its potential within pharmaceutical and biological research. As a large, lipophilic molecule, it is investigated for its utility in advanced formulations and as a research tool in life sciences.
Components in Biological Assays and Advanced Cell Culture Media
The direct, routine use of this compound as a standard component in common biological assays or commercial cell culture media is not extensively documented in mainstream research literature. However, its availability as a biochemical reagent indicates its use in specialized life science research. medchemexpress.com The exploration in this area is more focused on overcoming the methodological challenges associated with introducing hydrophobic compounds into aqueous biological systems.
For in vitro cellular toxicology assays and other cell-based studies, effectively dissolving highly hydrophobic test compounds in aqueous cell culture media without inducing solvent toxicity is a critical step. nih.gov Research into solubilization techniques for compounds structurally similar to this compound, such as other fatty acid esters, provides a framework for its potential use in these applications. For instance, studies have developed specific, multi-step protocols to dissolve hydrophobic 3-monochloropropane-1,2-diol (3-MCPD) esters for cell culture experiments. nih.gov These protocols are designed to render the compounds soluble and bioavailable to cells, which is essential for evaluating their biological activity and mechanisms of action. nih.gov
The value of such protocols lies in their ability to enable a wide range of in vitro assays to be performed on lipophilic substances, which is crucial for predictive toxicology and understanding biological interactions. nih.gov Therefore, the application of this compound in this context is primarily as a specialized investigational compound rather than a general media supplement.
Research into its Role in Drug Delivery Systems and Formulations
The pharmaceutical field is actively researching lipid-based drug delivery systems (LBDDS) to improve the solubility and bioavailability of poorly water-soluble drugs. nih.govnih.gov this compound, with its ester linkages and lipophilic nature, fits into this category and is being explored for its potential as a carrier for lipophilic active pharmaceutical ingredients (APIs). Research suggests its biocompatibility makes it a candidate for drug delivery systems where it could enhance drug solubility.
The investigation into pentaerythritol and its esters as pharmaceutical excipients has yielded promising results. These compounds are studied for their ability to form solid dispersions, which can significantly enhance the dissolution and permeability of drugs. A solid dispersion is a system where a drug is dispersed within an inert carrier, potentially converting the drug's crystalline form into a higher-energy amorphous state, which increases its surface area and aqueous solubility. nih.govresearchgate.net
Research has focused on the parent polyol, pentaerythritol, as a carrier, demonstrating the potential of its derivatives.
Atorvastatin Formulation: In one study, co-processed excipients of pentaerythritol and EudragitRS100 were used as a solid dispersion carrier for Atorvastatin, a drug with low oral bioavailability (~12%) due to poor water solubility. nih.gov The carrier system was designed to encapsulate the crystalline drug within its structure, leading to amorphization. This interaction was facilitated by hydrogen bonding and other forces, which improved the drug's dissolution rate. nih.gov
Ursodeoxycholic Acid Formulation: Another study explored pentaerythritol as a novel solid-dispersion carrier for ursodeoxycholic acid (UA). The resulting formulation showed a remarkable 22-fold increase in the aqueous solubility of UA compared to the pure drug. researchgate.net The study concluded that the high aqueous solubility and specific crystal structure of pentaerythritol allow it to accommodate drug molecules and significantly enhance their biopharmaceutical properties. researchgate.net
These studies highlight the mechanism by which pentaerythritol-based carriers can improve drug efficacy. The principle is transferable to complex esters like this compound, which combine the structural backbone of pentaerythritol with long fatty acid chains, making them suitable for formulating lipid-based delivery systems such as solid lipid nanoparticles or nanostructured lipid carriers.
The table below summarizes key findings from research on pentaerythritol-based drug delivery systems.
| Drug | Carrier System | Key Research Finding | Mechanism of Action | Reference |
| Atorvastatin | Pentaerythritol-EudragitRS100 Co-processed Excipients | Enhanced solubility and dissolution rate. | Conversion of crystalline drug to an amorphous state; formation of a molecular dispersion. | nih.gov |
| Ursodeoxycholic Acid (UA) | Pentaerythritol Solid Dispersion | 22-fold increase in aqueous solubility of UA; significantly increased dissolution and permeability. | Modification of crystalline API into a high-energy amorphous state; enhanced wettability. | researchgate.net |
Environmental Fate and Biodegradation Research
Methodologies for Assessing Biodegradation Potential
The assessment of a chemical's potential to biodegrade is a critical component of its environmental risk assessment. For complex substances like Pentaerythritol (B129877) dioleate distearate, standardized methodologies are employed to ensure reproducibility and comparability of results.
The Organisation for Economic Co-operation and Development (OECD) has established a series of internationally recognized tests to assess the ready biodegradability of chemicals. These tests are stringent and aim to determine if a substance can be rapidly and completely mineralized by microorganisms under aerobic aquatic conditions. A substance is generally considered "readily biodegradable" if it meets the pass levels within a specific timeframe (typically 60-70% degradation within a 28-day window).
For poorly soluble substances like Pentaerythritol dioleate distearate, several OECD test guidelines are suitable, with modifications to enhance the bioavailability of the test substance to the microorganisms. These include:
OECD 301B (CO₂ Evolution Test): This test measures the carbon dioxide produced from the ultimate biodegradation of the test substance. It is suitable for both soluble and insoluble compounds.
OECD 301F (Manometric Respirometry Test): This method determines the oxygen uptake during the biodegradation process.
OECD 301D (Closed Bottle Test): This test measures the dissolved oxygen depletion in a closed bottle containing the test substance and a microbial inoculum.
Interpretation of Results: The interpretation of results from these tests for poorly soluble esters requires careful consideration. A "pass" indicates that the substance is likely to be rapidly degraded in many environments. A "fail," however, does not necessarily mean the substance is persistent. It may indicate that the test conditions were not suitable for the substance or that it biodegrades more slowly. For large ester molecules, the initial step of hydrolysis can be rate-limiting.
This compound as a commercial product is often a complex mixture of different ester species. Assessing the biodegradation of such mixtures presents unique challenges. Methodologies for screening the degradation potential of complex mixtures often involve a holistic approach. Techniques like high-throughput screening (HTS) combined with advanced analytical methods such as ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-qToF-MS) can provide insights into the degradation of individual components within the mixture.
Environmental Persistence Evaluation in Aquatic and Terrestrial Compartments
The persistence of this compound in the environment is influenced by its stability towards abiotic and biotic degradation processes and its tendency to partition between different environmental compartments.
Hydrolysis is a key degradation pathway for esters in the environment, where the ester bond is cleaved to yield the parent alcohol (pentaerythritol) and fatty acids (oleic and stearic acid). The rate of hydrolysis is influenced by pH and temperature. libretexts.org
Under acidic conditions: Ester hydrolysis is typically catalyzed. libretexts.org
Under neutral to alkaline conditions: Base-catalyzed hydrolysis (saponification) occurs, which is generally a faster process. libretexts.org
Studies on similar long-chain fatty acid esters have shown that they can be relatively stable at neutral pH but will hydrolyze under more acidic or alkaline conditions. sielc.com For instance, research on pentaerythritol tetranitrate (PETN) showed no degradation in aqueous buffers at pH 5.6 and 7.4 at 37°C, indicating a degree of stability under these conditions. nih.gov However, the ester bonds in this compound are more susceptible to hydrolysis than the nitrate (B79036) esters in PETN. The long alkyl chains of oleic and stearic acid can also influence the rate of hydrolysis. The hydrolysis of pentaerythritol tetrastearate, a closely related compound, is known to occur, yielding pentaerythritol and stearic acid.
The partitioning behavior of a chemical describes its distribution between different environmental phases, such as water, soil, and sediment. This is largely governed by its water solubility and its octanol-water partition coefficient (Log Kow).
This compound is expected to have very low water solubility and a high Log Kow due to its large molecular size and the presence of long hydrophobic fatty acid chains. While specific experimental data for this compound is not available, estimations for related compounds can provide an indication of its behavior. For example, the estimated Log Kow for pentaerythritol monostearate is 7.10, and for a tetraester, it can be significantly higher. kao.com A high Log Kow value suggests a strong tendency to partition from water into organic phases like sediment and soil organic matter.
The soil adsorption coefficient (Koc) is another important parameter, indicating the tendency of a chemical to bind to the organic carbon fraction of soil and sediment. ecetoc.org A high Koc value implies low mobility in soil and a tendency to accumulate in sediment. For pentaerythritol monostearate, the estimated Log Koc is high, suggesting strong adsorption to soil and sediment. kao.com Therefore, if this compound is released into the aquatic environment, it is expected to adsorb strongly to suspended solids and ultimately accumulate in the sediment. In terrestrial environments, it would likely remain in the upper soil layers with limited leaching into groundwater.
Estimated Partitioning Properties of a Related Pentaerythritol Ester
| Parameter | Estimated Value for Pentaerythritol Monostearate | Implication for Environmental Partitioning |
|---|---|---|
| Log Kow | 7.10 kao.com | High potential for bioaccumulation and partitioning to organic matter. |
| Log Koc | 5955 (MCI method) kao.com | Strongly adsorbs to soil and sediment, leading to low mobility. |
Ecotoxicological Studies for Environmental Impact Assessment
Ecotoxicological studies are essential to determine the potential adverse effects of a chemical on environmental organisms. For this compound, this would involve assessing its toxicity to a range of aquatic and terrestrial organisms.
Due to the lack of specific ecotoxicity data for this compound, information from related compounds is used for a preliminary assessment. The parent alcohol, pentaerythritol, has been shown to have very low toxicity to aquatic organisms. oecd.org
Acute Aquatic Toxicity of Pentaerythritol
| Organism | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Fish (Zebrafish) | LC50 | > 10,000 | 96 h | chemicalbook.com |
| Aquatic Invertebrates (Daphnia magna) | EL0 | >= 100 | 48 h | chemicalbook.com |
| Algae (Desmodesmus subspicatus) | EL50 | > 100 | 72 h | chemicalbook.com |
LC50: Lethal concentration for 50% of the test organisms. EL0: Effect level 0 (no effect observed). EL50: Effect level for 50% of the test organisms.
Furthermore, studies on various polyol esters, including those of pentaerythritol with C8-18 and C18-unsaturated fatty acids, have indicated a very low level of acute toxicity. epa.gov Acute oral LD50 values in rats for these esters are typically greater than 2000 mg/kg body weight, and acute dermal LD50 values also exceed 2000 mg/kg. epa.gov Inhalation toxicity is also low, with LC50 values generally above 5 mg/L. epa.gov
Given the low toxicity of its constituent parts (pentaerythritol, oleic acid, and stearic acid) and the general low toxicity profile of similar large esters, this compound is not expected to pose a significant ecotoxicological risk. Its low water solubility would also limit the exposure concentration for aquatic organisms.
Theoretical and Computational Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation allow for the examination of molecular behavior at an atomic level, providing a dynamic picture of conformations and interactions that govern macroscopic properties.
Prediction of Solubility Parameters and Phase Behavior (e.g., Flory-Huggins Models)
The miscibility of pentaerythritol (B129877) dioleate distearate with other substances, particularly polymers, is critical for its use in formulations like lubricants and plastics. The Flory-Huggins theory is a foundational model in polymer science for describing the thermodynamics of polymer solutions and blends. fiveable.melearnbin.netwikipedia.org The theory provides an equation for the Gibbs free energy of mixing, which determines whether components will mix or phase-separate. fiveable.meyoutube.com
A key element of this theory is the Flory-Huggins interaction parameter, χ, which quantifies the interaction energy between the components of a mixture. learnbin.netyoutube.com A lower χ value signifies more favorable interactions and, consequently, higher solubility or miscibility. gatech.edu For a binary system, the value of χ can be estimated using the solubility parameters (δ) of the individual components, such as the Hansen solubility parameters. kinampark.comnih.gov
The relationship is often expressed as: χ ≈ Vₘ / (R * T) * (δ₁ - δ₂)² Where:
Vₘ is the molar volume of the solvent or lattice site.
R is the gas constant.
T is the absolute temperature.
δ₁ and δ₂ are the solubility parameters of the two components.
Table 1: Conceptual Parameters for Flory-Huggins Model Application
| Parameter | Description | Relevance to Pentaerythritol Dioleate Distearate |
|---|---|---|
| Solubility Parameter (δ) | A numerical value that indicates the relative solvency behavior of a specific substance. | Would be calculated based on the contributions of its stearate (B1226849), oleate (B1233923), and pentaerythritol components. |
| Molar Volume (Vₘ) | The volume occupied by one mole of a substance. | A large molar volume, characteristic of this molecule, influences the entropic contribution to mixing. |
| Interaction Parameter (χ) | A dimensionless parameter representing the enthalpy of interaction between the molecule and a solvent or polymer. | Key for predicting its miscibility. A value < 0.5 typically indicates miscibility. |
| Degree of Polymerization (N) | The number of monomeric units in a polymer molecule. | When mixed with a polymer, the relative sizes of the ester and the polymer chains are critical. |
Conformational Analysis and Intermolecular Interactions
This compound is a large, flexible molecule. Its central spiro carbon atom is bonded to four methylene (B1212753) groups, each esterified with a long fatty acid chain (two C18 stearic acid chains and two C18 oleic acid chains). The presence of both saturated (stearate) and unsaturated (oleate) chains introduces asymmetry and influences how the molecule can fold and pack.
Molecular dynamics (MD) simulations are a powerful technique for exploring the conformational space of such molecules. nih.govnih.gov By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) of the molecule and the nature of the interactions between its different parts and with surrounding molecules. nih.gov For instance, simulations of similar pentaerythritol esters have been used to study how the structure of the ester chains affects properties like pour point.
The key intermolecular forces governing the behavior of this compound are van der Waals interactions, which are significant due to the long alkyl chains. The ester groups also introduce polar dipole-dipole interactions. Conformational analysis through MD simulations can predict how these chains move and entangle, which is directly related to macroscopic properties like viscosity, film formation in lubricants, and texture in cosmetics. chempoint.com The flexibility of the unsaturated oleate chains compared to the more linear saturated stearate chains would lead to complex packing behavior, preventing efficient crystallization and contributing to its typical liquid or semi-solid state.
Quantum Chemical Calculations for Reactivity and Stability Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. mdpi.comacs.org This information is fundamental to predicting its chemical reactivity and stability. nih.gov
For this compound, quantum calculations can identify the most likely sites for chemical reactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. Regions of high HOMO density are susceptible to attack by electrophiles. For this molecule, the C=C double bonds of the two oleate chains are electron-rich and would be expected to have high HOMO density, making them primary sites for oxidation. libretexts.orglibretexts.org
LUMO: The energy of the LUMO relates to the ability to accept electrons. Regions of high LUMO density are susceptible to attack by nucleophiles. The carbonyl carbons of the four ester groups are electrophilic and would be predicted sites for nucleophilic attack, such as in hydrolysis reactions. nih.gov
By calculating the energies of the molecule and potential transition states, quantum chemistry can estimate the activation energies for various degradation pathways, such as thermal decomposition or oxidation. nih.govacs.org This allows for the prediction of the compound's stability under different conditions. For example, the model could compare the energy required to break a C-O bond in the ester linkage versus the energy needed to initiate oxidation at the double bond. jcu.edu.aunih.gov
Table 2: Hypothetical Quantum Chemical Investigation
| Computational Method | Input | Predicted Output | Scientific Insight |
|---|---|---|---|
| DFT (e.g., B3LYP/6-31G*) | 3D molecular geometry of this compound. | Electrostatic potential map. | Visualization of electron-rich (e.g., C=C bonds, carbonyl oxygens) and electron-poor (e.g., carbonyl carbons) regions. |
| DFT | 3D molecular geometry. | HOMO/LUMO energy levels and spatial distribution. | Identification of primary sites for oxidation (HOMO on oleate C=C) and nucleophilic attack (LUMO on ester carbonyls). |
| Transition State Theory + DFT | Geometries of reactants, proposed transition state, and products. | Activation Energy (Ea) for hydrolysis. | Quantitative prediction of the kinetic stability of the ester linkages against hydrolysis. |
Development of Predictive Models for Compound Performance and Environmental Behavior
Building on fundamental calculations, predictive models can be developed to correlate molecular structure with performance and environmental impact.
Performance Models: Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical or performance properties. mdpi.comresearchgate.net For this compound, QSPR models could be developed to predict key performance indicators for its use as a lubricant or emollient. sae.orgmdpi.com
Inputs: Molecular descriptors calculated from the structure, such as molecular weight, number of double bonds, chain length, and molecular volume.
Outputs: Predicted performance properties like viscosity index, friction coefficient, or film strength. chempoint.commdpi.com These models are typically built by training on experimental data from a range of similar ester compounds and can then be used to predict the performance of new or modified structures, accelerating product development. mdpi.com
Environmental Behavior Models: The environmental fate of a chemical describes its transport, transformation, and distribution in the environment. rsc.orgup.pt Environmental fate models, which often take the form of mass balance equations, predict where a chemical will end up (e.g., in water, soil, air, or biota) and how long it will persist. up.ptresearchgate.net
For this compound, key inputs for such a model would include its low water solubility, high molecular weight, and high octanol-water partition coefficient (LogP), which can be estimated using QSAR. These properties suggest the compound will have low mobility in soil and will preferentially partition to organic matter and sediment rather than remaining in water.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be specifically designed to predict biodegradability. acs.orgresearchgate.net The presence of four ester linkages suggests that the primary route of biodegradation would be enzymatic hydrolysis, breaking the molecule down into pentaerythritol, oleic acid, and stearic acid, which are all readily biodegradable substances. mdpi.comacs.orgnih.gov The model would use structural fragments and other descriptors to estimate the rate of this degradation. acs.org
Future Research Directions and Emerging Applications for Pentaerythritol Esters
The exploration of mixed esters of pentaerythritol (B129877), such as pentaerythritol dioleate distearate, is opening new frontiers in materials science. These complex molecules, derived from the esterification of pentaerythritol with different fatty acids, offer a unique combination of properties that are driving research and development across various industrial sectors. Future research is focused on harnessing their potential through tailored synthesis, exploring novel applications in sustainable materials, fostering interdisciplinary collaboration, and developing more environmentally friendly production methods.
Q & A
Q. What are the standard methods for synthesizing pentaerythritol dioleate distearate in laboratory settings?
The compound is synthesized via direct esterification of pentaerythritol with oleic and stearic acids, using catalysts such as zinc oxide (ZnO). Key parameters include a molar ratio of pentaerythritol to acid (2:1), 0.08% ZnO by mass, reaction temperature of 230°C, and a 5-hour duration. Post-synthesis characterization involves acid value, hydroxyl value, saponification value, kinetic viscosity, and liquid chromatography for purity assessment .
Q. Which analytical techniques are recommended for characterizing the purity and structural properties of this compound?
- Chemical analysis : Acid value (ASTM D974), hydroxyl value (ASTM D4274), and saponification value (ASTM D5558).
- Physical properties : Kinematic viscosity (ASTM D445).
- Structural confirmation : Liquid chromatography (HPLC) for purity, supplemented by NMR and FT-IR spectroscopy for functional group identification .
Q. What safety protocols should be followed when handling this compound in laboratory environments?
- Use NIOSH/EN 166-compliant eye protection and nitrile gloves. Inspect gloves before use and dispose of contaminated gloves properly.
- Employ engineering controls (e.g., fume hoods) for vapor suppression.
- In case of skin contact, wash with soap and water; for eye exposure, flush with water for 15 minutes .
Advanced Research Questions
Q. How can researchers optimize the esterification reaction conditions for synthesizing this compound with maximum yield?
Utilize Design of Experiments (DOE) to evaluate interactions between variables:
- Catalyst selection (e.g., ZnO vs. solid superacids like sulfated zirconia).
- Temperature (test ranges: 200–250°C).
- Reaction time (3–7 hours). Apply response surface methodology (RSM) to model non-linear relationships and identify optimal conditions. Monitor reaction progress via in-line FT-IR or periodic sampling .
Q. What methodologies are effective in resolving contradictions in reported catalytic efficiencies for pentaerythritol ester synthesis?
- Conduct comparative studies under standardized conditions (e.g., identical substrate purity, reactor type).
- Perform sensitivity analysis to isolate critical parameters (e.g., catalyst loading, moisture content).
- Use meta-analysis frameworks to aggregate data from multiple studies, assessing bias risk and confidence levels (e.g., high/medium/low classification per reproducibility criteria) .
Q. How should researchers design experiments to evaluate the thermal stability and decomposition kinetics of this compound?
- Thermogravimetric analysis (TGA) : Perform non-isothermal scans at heating rates of 5–20°C/min to calculate activation energy via Flynn-Wall-Ozawa or Kissinger methods.
- Isothermal studies : Degrade samples at fixed temperatures (e.g., 150–250°C) and analyze volatile byproducts using GC-MS.
- Kinetic modeling : Fit data to nth-order or autocatalytic models to predict shelf-life and thermal thresholds .
Data Analysis and Validation
Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?
- Share detailed protocols (catalyst batch, equipment calibration data).
- Conduct interlaboratory studies with blinded samples.
- Use statistical tools (e.g., ANOVA) to quantify inter-lab variability and establish confidence intervals for yield, purity, and viscosity .
Q. What statistical approaches are suitable for analyzing discrepancies in physicochemical property data (e.g., viscosity, solubility) of pentaerythritol esters?
- Apply multivariate regression to account for confounding variables (e.g., impurities, measurement techniques).
- Use principal component analysis (PCA) to identify clusters in datasets and isolate outlier studies.
- Validate measurements against reference standards (e.g., NIST-certified materials) .
Tables for Key Parameters
| Synthesis Parameter | Optimal Value | Reference |
|---|---|---|
| Molar ratio (pentaerythritol:acid) | 2:1 | |
| Catalyst (ZnO) concentration | 0.08% (w/w) | |
| Reaction temperature | 230°C | |
| Reaction time | 5 hours |
| Analytical Technique | Purpose | Reference |
|---|---|---|
| HPLC | Purity assessment | |
| FT-IR | Ester group identification | |
| Kinematic viscosity | Flow behavior analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
